molecular formula C14H16N2OS2 B2935620 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207002-12-7

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2935620
CAS No.: 1207002-12-7
M. Wt: 292.42
InChI Key: LZBAHVAQQUITFW-UHFFFAOYSA-N
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Description

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea-based compound featuring two thiophene moieties connected via a cyclopropane ring and a methylene bridge. Its structure combines the electron-rich aromaticity of thiophene with the steric constraints of the cyclopropane ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c17-13(15-9-11-3-1-7-18-11)16-10-14(5-6-14)12-4-2-8-19-12/h1-4,7-8H,5-6,9-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBAHVAQQUITFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Attachment of the Thiophene Rings: The next step involves the introduction of thiophene rings. This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety. This can be achieved by reacting the cyclopropyl-thiophene intermediate with an isocyanate or a carbamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted ureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, acetonitrile, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted ureas.

Scientific Research Applications

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea and Thiophene Moieties

Key structural analogues include:

Compound Name Core Structure Differences Key Properties/Findings Reference
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Benzothiophene core with hydrazone and benzoyl groups Exhibited moderate antibacterial activity; reduced solubility compared to thiophene-only derivatives due to benzoyl substitution .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea Pyridine-thioether and aryl substituents Demonstrated high affinity for kinase inhibition (IC₅₀ = 12 nM) due to π-π stacking with pyridine and hydrophobic interactions .
Montelukast derivatives (e.g., cyclopropyl-linked sulfanyl compounds) Cyclopropane-linked sulfanyl groups Improved metabolic stability in hepatic microsomes (t₁/₂ > 4 hours) compared to non-cyclopropane analogues .

Key Observations :

  • Electron-rich substituents: Thiophene-containing urea derivatives generally exhibit enhanced π-π interactions with biological targets compared to non-aromatic analogues. However, bulky substituents (e.g., benzoyl in ) may reduce solubility.
Comparison with Benzimidazole-Thiophene Derivatives

Compounds like 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole share thiophene substituents but differ in core heterocycles. The benzimidazole core enables planar stacking interactions, while the urea group in the target compound provides hydrogen-bonding capacity. Crystallographic data for benzimidazole derivatives reveal dihedral angles of 36–39° between thiophene and benzimidazole rings, suggesting moderate conjugation .

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